molecular formula C20H24N2O3 B12416596 (3S)-3-Hydroxy Quinidine-vinyl-d3

(3S)-3-Hydroxy Quinidine-vinyl-d3

Cat. No.: B12416596
M. Wt: 343.4 g/mol
InChI Key: BSRUJCFCZKMFMB-RTGLDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Hydroxy Quinidine-vinyl-d3: is a derivative of quinidine, a well-known alkaloid derived from the bark of the Cinchona tree This compound is characterized by the presence of a hydroxyl group at the third position and a vinyl group at the quinidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy Quinidine-vinyl-d3 typically involves the modification of quinidine through a series of chemical reactions. One common method includes the hydroxylation of quinidine at the third position, followed by the introduction of a vinyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired modifications are achieved with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product through techniques such as crystallization or chromatography to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Hydroxy Quinidine-vinyl-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The vinyl group can be reduced to form saturated derivatives.

    Substitution: The hydroxyl and vinyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the vinyl group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the vinyl group may produce saturated hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-Hydroxy Quinidine-vinyl-d3 is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology: In biological research, this compound is used to study the interactions of quinidine derivatives with biological targets, such as enzymes and receptors. It helps in understanding the pharmacokinetics and pharmacodynamics of related compounds.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias. Its ability to modulate ion channels makes it a valuable compound for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials and as a reference standard for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (3S)-3-Hydroxy Quinidine-vinyl-d3 involves its interaction with ion channels in the cell membrane. It primarily targets sodium and potassium channels, modulating their activity and affecting the electrical properties of cells. This modulation can lead to changes in cellular excitability and conduction, which is particularly relevant in the context of cardiac arrhythmias.

Comparison with Similar Compounds

    Quinidine: The parent compound, known for its antiarrhythmic properties.

    Quinine: Another alkaloid from the Cinchona tree, used primarily as an antimalarial agent.

    Hydroxyquinidine: A hydroxylated derivative of quinidine with similar pharmacological properties.

Uniqueness: (3S)-3-Hydroxy Quinidine-vinyl-d3 is unique due to the presence of both a hydroxyl and a vinyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

343.4 g/mol

IUPAC Name

(3S,4S,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1/i1D2,3D

InChI Key

BSRUJCFCZKMFMB-RTGLDVFKSA-N

Isomeric SMILES

[2H]C(=C([2H])[C@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H]

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.